BMS-345541 - 445430-59-1

BMS-345541

Catalog Number: EVT-8024216
CAS Number: 445430-59-1
Molecular Formula: C14H18ClN5
Molecular Weight: 291.78 g/mol
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Synthesis Analysis

The synthesis of BMS-345541 involves several steps, typically starting from commercially available starting materials. The detailed method includes:

  1. Starting Materials: The synthesis begins with imidazoquinoxaline derivatives.
  2. Reagents: Common reagents include amines and coupling agents to facilitate the formation of the desired aminoethyl side chain.
  3. Conditions: The reaction conditions often require controlled temperatures and specific pH levels to ensure optimal yield and purity.
  4. Purification: Post-synthesis, the compound is purified using techniques such as high-performance liquid chromatography to achieve a purity level greater than 98% .

The synthesis process has been optimized to yield high amounts of the active compound while minimizing by-products.

Molecular Structure Analysis

The molecular structure of BMS-345541 features an imidazoquinoxaline core, which is essential for its biological activity. Key structural characteristics include:

  • Functional Groups: The presence of an aminoethyl group enhances its solubility and binding affinity to target enzymes.
  • Conformation: The spatial arrangement allows for effective interaction with allosteric sites on I kappa B kinases, which is critical for its inhibitory action.
  • Chemical Formula: The compound's chemical formula is C14H17N5C_{14}H_{17}N_{5}, indicating a balance of carbon, hydrogen, and nitrogen atoms that contribute to its stability and reactivity .
Chemical Reactions Analysis

BMS-345541 primarily participates in reactions involving the inhibition of protein kinases. Its mechanism involves:

  1. Inhibition of I kappa B Kinase: The compound binds selectively to the allosteric site of I kappa B kinase 1 and 2, effectively preventing their activity.
  2. Non-Mutually Exclusive Binding: Studies indicate that while it competes with certain peptide inhibitors for binding to I kappa B kinase 1, it does not affect ADP binding, suggesting a unique interaction profile .
  3. Impact on Cytokine Production: In cellular assays, BMS-345541 has been shown to inhibit the production of pro-inflammatory cytokines such as tumor necrosis factor alpha and interleukins in response to stimuli like lipopolysaccharides .
Mechanism of Action

BMS-345541 exerts its effects through the following mechanisms:

  • Inhibition of NF-kappa B Activation: By blocking I kappa B kinase activity, it prevents the phosphorylation and subsequent degradation of I kappa B proteins, which normally sequester NF-kappa B in the cytoplasm.
  • Reduction in Cytokine Expression: This inhibition leads to decreased transcription of genes encoding inflammatory cytokines, thereby modulating immune responses .
  • Allosteric Modulation: The compound's binding at an allosteric site alters the conformation of I kappa B kinases, impacting their catalytic activity differently depending on whether they are I kappa B kinase 1 or 2 .
Physical and Chemical Properties Analysis

BMS-345541 possesses several notable physical and chemical properties:

  • Solubility: It has a solubility greater than 70 mg/mL in dimethyl sulfoxide, facilitating its use in biological assays .
  • Stability: The compound shows good stability under standard laboratory conditions but should be stored under desiccating conditions at low temperatures for long-term use.
  • Bioavailability: It exhibits high oral bioavailability (100%) and a half-life of approximately 2.2 hours when administered intravenously in animal models .
Applications

BMS-345541 has numerous scientific applications:

  1. Research Tool: It serves as an important tool for studying the role of I kappa B kinases in various disease models, particularly those involving inflammation and immune responses.
  2. Therapeutic Potential: Its ability to inhibit NF-kappa B activation positions it as a candidate for therapeutic interventions in diseases characterized by excessive inflammation, such as asthma and cancer .
  3. Preclinical Studies: In animal models, it has demonstrated efficacy in reducing airway inflammation and remodeling in asthma models, indicating potential for clinical applications in respiratory diseases .
Molecular Mechanisms of IKK/NF-κB Pathway Inhibition

Allosteric Modulation of IKK Catalytic Subunits

BMS-345541 (4(2'-aminoethyl)amino-1,8-dimethylimidazo(1,2-a)quinoxaline) represents a breakthrough in targeted kinase inhibition due to its unique allosteric binding mechanism. Unlike ATP-competitive inhibitors, BMS-345541 binds to a modulatory pocket distinct from the catalytic site of IκB kinase (IKK) catalytic subunits, inducing conformational changes that impair kinase activity. This compound demonstrates remarkable selectivity for IKK complexes, showing negligible activity against a panel of 15 other serine/threonine and tyrosine kinases at concentrations up to 100 μM [1] [6].

Differential Binding Kinetics for IKK-1 vs. IKK-2

Despite structural homology between IKK-1 (IKKα) and IKK-2 (IKKβ), BMS-345541 exhibits striking kinetic differences in its interaction with these catalytic subunits. Biochemical analyses reveal a 13-fold greater potency against IKK-2 (IC₅₀ = 0.3 μM) compared to IKK-1 (IC₅₀ = 4 μM) in cell-free systems [1] [9]. This selectivity originates from divergent allosteric consequences following compound binding:

Table 1: Differential Binding Kinetics of BMS-345541 for IKK Subunits

ParameterIKK-2 (IKKβ)IKK-1 (IKKα)Method of Analysis
IC₅₀ Value0.3 μM4 μMKinase activity assays
Binding Relationship to ADPNon-mutually exclusiveMutually exclusiveMultiple inhibition kinetics
Binding Relationship to IκBα PeptideMutually exclusiveNon-mutually exclusiveMultiple inhibition kinetics
Proposed MechanismAlters substrate binding pocketAffects nucleotide bindingKinetic modeling

Multiple inhibition analyses demonstrate BMS-345541 binds in a mutually exclusive manner with respect to a peptide inhibitor corresponding to amino acids 26-42 of IκBα (with Ser-32 and Ser-36 mutated to aspartates) for IKK-2, but shows the opposite relationship for IKK-1. Conversely, BMS-345541 binding is non-mutually exclusive with respect to ADP for IKK-2 but mutually exclusive for IKK-1 [1]. These findings suggest that while the compound binds to similar allosteric sites on both subunits, the allosteric communication networks between the regulatory and catalytic domains differ substantially between IKK-1 and IKK-2. This divergence likely explains the differential inhibitory potency and has implications for pathway-specific NF-κB modulation [1] [9].

Non-Michaelis-Menten Inhibition Dynamics

The inhibition kinetics of BMS-345541 deviate from classical enzyme kinetics models. Dixon plot analysis of IKK-2 inhibition reveals a nonlinear relationship, indicating non-Michaelis-Menten kinetics [1]. This complex kinetic behavior suggests either:

  • Multiple binding sites with differing affinities
  • Cooperative interactions between IKK subunits within the holoenzyme complex
  • Conformational equilibrium shifts induced by inhibitor binding

The allosteric binding triggers asymmetric effects on the IKK heterodimer, with the compound-bound subunit adopting a conformation that influences its partner subunit through intersubunit communication. This results in a biphasic inhibition curve where initial inhibitor binding produces partial inhibition, with subsequent binding events leading to complete kinase inactivation. Such complex kinetics enable BMS-345541 to achieve profound pathway suppression even at sub-stoichiometric concentrations relative to IKK complexes, significantly enhancing its biological efficacy [1] [4].

Disruption of IκBα Phosphorylation and Ubiquitination

BMS-345541 effectively blocks the signal-induced phosphorylation cascade central to NF-κB activation. The compound inhibits TNFα-stimulated phosphorylation of IκBα at critical serine residues (Ser³² and Ser³⁶) in THP-1 monocytic cells with an IC₅₀ of ~4 μM [1] [3]. This site-specific phosphorylation normally creates a molecular recognition signal for the E3 ubiquitin ligase complex SCF/β-TrCP. By preventing this phosphorylation event, BMS-345541 disrupts the subsequent polyubiquitination of IκBα, thereby blocking its recognition and degradation by the 26S proteasome [1] [9].

The preservation of intact IκBα maintains its cytoplasmic sequestration of NF-κB transcription factor complexes (particularly p50-p65 heterodimers). Fluorescence microscopy studies tracking GFP-p65 fusion proteins demonstrate that BMS-345541 treatment effectively blocks stimulus-induced nuclear translocation of NF-κB [3]. This mechanistic sequence occurs rapidly (within minutes) following cellular stimulation, positioning IKK as the primary molecular target through which BMS-345541 exerts its immediate effects on NF-κB signaling. The compound's efficacy in blocking this process has been validated across multiple cell types, including melanoma cells, monocytes, and endothelial cells, confirming its broad applicability in disrupting this fundamental inflammatory signaling node [1] [3] [6].

Transcriptional Suppression of NF-κB-Dependent Cytokine Production

By preventing NF-κB nuclear translocation, BMS-345541 induces profound downstream transcriptional repression of pro-inflammatory mediators. In lipopolysaccharide (LPS)-stimulated THP-1 monocytic cells, BMS-345541 inhibits production of multiple cytokines with IC₅₀ values in the physiologically achievable 1-5 μM range [1] [6]:

Table 2: Inhibition of Cytokine Production by BMS-345541 in THP-1 Cells

Cytokine/ChemokineApproximate IC₅₀ (μM)Biological Significance
TNF-α1.0Master pro-inflammatory regulator
IL-1β1.5Pyrogen and leukocyte activator
IL-8 (CXCL8)3.0Neutrophil chemoattractant
IL-65.0Acute phase response inducer

The transcriptional repression extends beyond cytokines to include adhesion molecules (ICAM-1, VCAM-1; IC₅₀ ≈5 μM in endothelial cells) [6], chemokines (CXCL1, CXCL8), and enzymes involved in inflammatory amplification (COX-2, iNOS) [8] [9]. In an ovalbumin-induced asthma model, BMS-345541 administration significantly reduced airway remodeling and epithelial-mesenchymal transition (EMT) markers through suppression of TGFβ1 production and restoration of E-cadherin expression [8]. This effect was mechanistically linked to disrupted NF-κB signaling in airway epithelial cells, demonstrating how IKK inhibition can alter pathological tissue transformation processes.

The broad-spectrum anti-inflammatory activity of BMS-345541 also manifests in cancer models, where constitutive IKK/NF-κB activity promotes tumor survival. In melanoma cells exhibiting high basal IKK activity, BMS-345541 (10 μM) reduced NF-κB activity by 76-95% and suppressed autocrine CXCL1 production, ultimately inducing mitochondria-mediated apoptosis through caspase-independent mechanisms involving Apoptosis-Inducing Factor (AIF) translocation [3]. Similarly, in T-cell acute lymphoblastic leukemia (T-ALL), BMS-345541 treatment (5 μM) induced G₂/M cell cycle arrest and restored FOXO3a tumor suppressor function through coordinated dephosphorylation of IκBα and p65 [6]. These findings establish IKK inhibition as a viable strategy for reversing NF-κB-dependent transcriptional programs across diverse pathological contexts.

Properties

CAS Number

445430-59-1

Product Name

BMS-345541

IUPAC Name

N'-(1,8-dimethylimidazo[1,2-a]quinoxalin-4-yl)ethane-1,2-diamine;hydrochloride

Molecular Formula

C14H18ClN5

Molecular Weight

291.78 g/mol

InChI

InChI=1S/C14H17N5.ClH/c1-9-3-4-11-12(7-9)19-10(2)8-17-14(19)13(18-11)16-6-5-15;/h3-4,7-8H,5-6,15H2,1-2H3,(H,16,18);1H

InChI Key

MIDKPVLYXNLFGZ-UHFFFAOYSA-N

SMILES

CC1=CC2=C(C=C1)N=C(C3=NC=C(N23)C)NCCN.Cl

Canonical SMILES

CC1=CC2=C(C=C1)N=C(C3=NC=C(N23)C)NCCN.Cl

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.